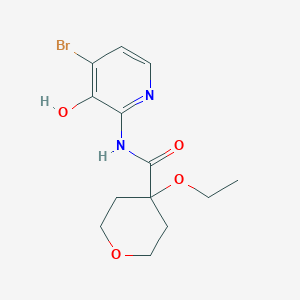
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating cardiovascular and pulmonary functions. BAY 73-6691 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
作用机制
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 selectively inhibits sGC, which is activated by NO and catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting sGC, N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces the production of cGMP, leading to vasodilation and improved cardiovascular and pulmonary functions.
Biochemical and Physiological Effects:
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:
- Vasodilation: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces vascular resistance and improves blood flow, leading to improved hemodynamics.
- Anti-inflammatory: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation.
- Anti-oxidant: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces oxidative stress by increasing the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
- Anti-fibrotic: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces the production of collagen and other extracellular matrix proteins, leading to reduced fibrosis.
实验室实验的优点和局限性
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has several advantages and limitations for lab experiments, including:
Advantages:
- Selectivity: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is a highly selective inhibitor of sGC, which reduces the risk of off-target effects.
- Potency: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has a high potency, which allows for lower dosages and reduces the risk of toxicity.
- Stability: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is stable under physiological conditions, which allows for reliable and reproducible results.
Limitations:
- Cost: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is a relatively expensive compound, which may limit its use in some lab experiments.
- Solubility: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
- Species-specificity: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may have species-specific effects, which may limit its use in some animal models.
未来方向
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has several potential future directions for research, including:
- Clinical Trials: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is currently being investigated in phase II clinical trials for the treatment of pulmonary hypertension and heart failure. Further clinical trials are needed to evaluate its safety and efficacy in larger patient populations.
- Combination Therapy: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may have synergistic effects when combined with other drugs, such as phosphodiesterase inhibitors or endothelin receptor antagonists. Further studies are needed to evaluate the potential benefits of combination therapy.
- Novel Formulations: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may be formulated in novel delivery systems, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
- Alternative Applications: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may have potential applications in other diseases, such as acute lung injury or sepsis, where NO signaling plays a critical role.
Conclusion:
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is a novel and selective inhibitor of sGC, which has shown promising results in preclinical studies for its potential therapeutic applications in various cardiovascular and pulmonary diseases. Its mechanism of action involves the reduction of cGMP production, leading to vasodilation and improved cardiovascular and pulmonary functions. N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has several advantages and limitations for lab experiments, and its future directions include clinical trials, combination therapy, novel formulations, and alternative applications.
合成方法
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 can be synthesized using a multi-step procedure that involves the reaction of 4-bromo-3-hydroxypyridine-2-carboxylic acid with ethyl oxalyl chloride, followed by the addition of 1,2-epoxyethane and subsequent hydrolysis to yield the final product. The synthesis method has been optimized to achieve high yields and purity of N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691.
科学研究应用
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has been extensively studied in preclinical models for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and acute respiratory distress syndrome (ARDS). In these studies, N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has been shown to improve hemodynamics, reduce inflammation, and improve oxygenation.
属性
IUPAC Name |
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-2-20-13(4-7-19-8-5-13)12(18)16-11-10(17)9(14)3-6-15-11/h3,6,17H,2,4-5,7-8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCPELGGMLKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)C(=O)NC2=NC=CC(=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

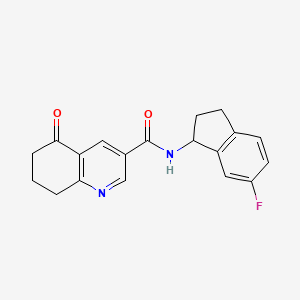
![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
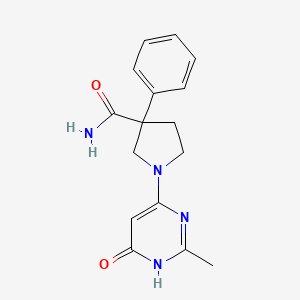
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
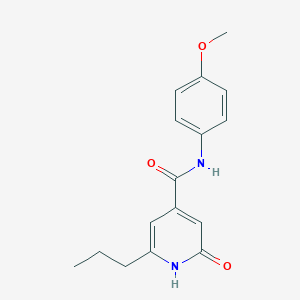
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
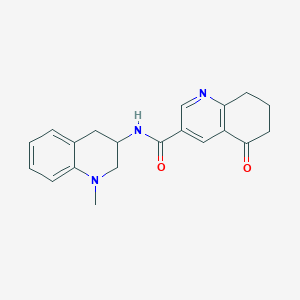

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![2-chloro-N-[(5-methyl-1H-imidazol-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7435886.png)